molecular formula C24H30BrNO3Si B110587 8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one CAS No. 530084-74-3

8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one

Cat. No. B110587
M. Wt: 488.5 g/mol
InChI Key: JQJUYDQHSZTDDO-NRFANRHFSA-N
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Description

The compound "8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one" is a derivative of the quinolin-2(1H)-one scaffold, which is a heterocyclic compound with a wide range of biological activities. The presence of the benzyloxy substituent suggests potential for increased lipophilicity and possible interactions with biological targets, while the bromoethyl and silyl ether groups indicate that this compound could be an intermediate in further chemical transformations.

Synthesis Analysis

The synthesis of quinolin-2(1H)-one derivatives can be achieved through a one-pot multicomponent synthesis approach. For instance, novel series of 8-benzyloxy quinolin-2-one derivatives have been synthesized using one-pot condensation reactions involving substituted aldehydes, thiosemicarbazide, and 8-benzyloxy-5-(2-bromo-acetyl)-1H-quinolin-2-one, yielding products with excellent efficiency . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinolin-2(1H)-one derivatives is characterized by the quinoline core, which is a fused benzene and pyridine ring. The substituents at the 8-position, such as the benzyloxy group, can significantly influence the electronic and steric properties of the molecule. The stereochemistry indicated by the "(1R)" descriptor in the compound suggests that there is a chiral center, which would be important in determining the compound's interaction with biological systems.

Chemical Reactions Analysis

Quinolin-2(1H)-one derivatives can undergo various chemical reactions due to their reactive sites. The benzyloxy group can be cleaved under certain conditions, potentially yielding phenols. The bromoethyl group is a good leaving group and can participate in nucleophilic substitution reactions. The silyl ether group is typically used as a protecting group for alcohols and can be removed under acidic or fluoride ion conditions. These reactive sites make the compound versatile for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolin-2(1H)-one derivatives are influenced by their molecular structure. The lipophilicity of the compound is likely increased due to the benzyloxy substituent, which could affect its solubility in organic solvents versus water. The presence of the bromo and silyl ether groups suggests that the compound may be sensitive to certain reaction conditions, such as strong bases or nucleophiles. The exact physical properties such as melting point, boiling point, and solubility would require empirical determination.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research by Watts and Bunce (2018) outlines a new route to synthesize angular tricyclic amides related to quinolin-2(1H)-ones, demonstrating the versatility in synthesizing such compounds (Watts & Bunce, 2018).
  • Complex Formation and Catalysis : A study by Qiao, Ma, and Wang (2011) highlights the synthesis of aluminum and zinc complexes using quinolin-8-amine derivatives, indicating potential applications in catalysis and material science (Qiao, Ma, & Wang, 2011).
  • Molecular Rearrangements and Transformations : Gorbunova and Mamedov (2006) discuss the oxidative dehydrobromination of quinoxalin-2(1H)-ones, a process that could be relevant for chemical modifications of similar compounds (Gorbunova & Mamedov, 2006).

Applications in Bioactive Molecule Synthesis

  • Synthesis of Bioactive Derivatives : Research by Nowak et al. (2015) involves the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, which could be structurally similar to the compound , highlighting its potential in creating bioactive molecules (Nowak et al., 2015).
  • Ligand Development for Catalysis : Schlosser et al. (2006) explore the role of certain groups in ligand development for catalysis, which could be relevant for the use of quinolin-2(1H)-ones in similar applications (Schlosser et al., 2006).

Pharmacological Research

  • Development of Pharmacological Agents : Hutchinson et al. (2009) describe the development of a leukotriene synthesis inhibitor, showcasing the potential for compounds like 8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one in pharmacological applications (Hutchinson et al., 2009).

Material Science and Engineering

  • Inhibition of Corrosion : A study by Rbaa et al. (2018) on the corrosion inhibition properties of quinolin-8-ol derivatives suggests potential applications of similar compounds in material science, especially in protecting metals against corrosion (Rbaa et al., 2018).

Future Directions

The future directions of research involving this compound could potentially involve further exploration of its role as a β2 adrenoreceptor agonist . This could include studying its effects in biological systems, potential therapeutic uses, and more.

properties

IUPAC Name

5-[2-bromo-1-[tert-butyl(dimethyl)silyl]oxyethyl]-8-phenylmethoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30BrNO3Si/c1-24(2,3)30(4,5)29-21(15-25)18-11-13-20(23-19(18)12-14-22(27)26-23)28-16-17-9-7-6-8-10-17/h6-14,21H,15-16H2,1-5H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJUYDQHSZTDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CBr)C1=C2C=CC(=O)NC2=C(C=C1)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30BrNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-bromo-1-[tert-butyl(dimethyl)silyl]oxyethyl]-8-phenylmethoxy-1H-quinolin-2-one

CAS RN

530084-74-3
Record name 2(1H)-Quinolinone, 5-[(1R)-2-bromo-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-8-(phenylmethoxy)
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